Methyl 3-bromo-4-methylthiophene-2-carboxylate
Overview
Description
“Methyl 3-bromo-4-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is widely used in scientific research due to its remarkable properties, allowing its application in various fields such as organic synthesis, pharmaceuticals, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 . This structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 235.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Materials Synthesis
Methyl 3-bromo-4-methylthiophene-2-carboxylate is used in the synthesis of electro- and photoactive organic materials. Vamvounis and Gendron (2013) demonstrated its use in the selective direct arylation with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes, an approach useful for the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Synthesis of Photochromic Compounds
Liu et al. (2008) utilized this compound in the synthesis of novel photochromic dithienylethene compounds, demonstrating its potential in creating materials with unique optical properties (Liu, Yang, & Yu, 2008).
Development of Biheteroaryl Compounds
Fu et al. (2012) explored its utility in palladium-catalysed direct arylation of heteroaromatics, enabling the formation of biheteroaryls. This method, involving substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, avoids the formation of dimers or oligomers, thus facilitating high-yield production (Fu, Zhao, Bruneau, & Doucet, 2012).
Electrochemical Substitution in Polymer Chemistry
Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of polymers like polythiophene and polypyrrole with this compound. This research is significant for understanding the chemical properties and applications of polythiophenes in various fields, including electronics (Qi, Rees, & Pickup, 1996).
Mechanism of Action
Target of Action
Methyl 3-bromo-4-methylthiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It’s worth noting that the compound’s solubility and density can impact its bioavailability .
Result of Action
Thiophene derivatives are known to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature and exposure to air . .
Properties
IUPAC Name |
methyl 3-bromo-4-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJLIEYYEYUZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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